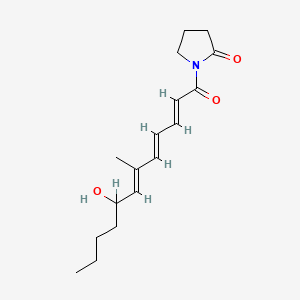

methyl (2E)-1,3-benzothiazol-2(3H)-ylidene(cyano)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2E)-1,3-benzothiazol-2(3H)-ylidene(cyano)acetate is an alkyl cyanoacetate ester that is methyl cyanoacetate with a 1,3-benzothiazol-2(3H)-ylidene substituent at position 2. It has a role as a metabolite. It is a member of benzothiazoles, a nitrile and a methyl ester. It derives from a methyl cyanoacetate.

Wissenschaftliche Forschungsanwendungen

Cyclometalation and Crystal Structure

Methyl (2E)-1,3-benzothiazol-2(3H)-ylidene(cyano)acetate is involved in the formation of cyclometalated compounds. For instance, 1,4-bis(benzothiazol-2-yl)benzene undergoes a process to form a nonpolymeric, acetate-bridged product with a unique molecular box structure as shown by X-ray crystal analysis (B. O. and P. Steel, 1998).

Tautomerism and Decomposition

The compound displays tautomerism and can undergo decomposition under certain conditions. For example, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, shows tautomerism and can decompose to yield other chemical structures (D. L. Carrington et al., 1972).

Dye Formation and Absorption Band Shifts

This chemical is significant in the formation of dyes. For instance, quantum-chemical calculations for monomers and polymers of related cyanine dyes revealed the potential for forming various π-stacking configurations with notable absorption band shifts (V. G. Avakyan et al., 2014).

Cyclization Reactions

Cyclization reactions involving derivatives of benzothiazole are crucial for creating functionalized compounds with diverse structures, as evidenced by their application in synthesizing iminospiro[indoline-3,2′-phenanthrenes] and other derivatives (Yu-Ling Lu et al., 2016).

Anticancer Activity

Compounds derived from benzothiazolylidene have been investigated for their anticancer properties. For example, a series of compounds synthesized from benzothiazolylidene demonstrated significant activity against various cancer cell lines, including leukemia and colon cancer (A. Hassan et al., 2020).

Nucleic Acid Detection

The compound has been studied for its interaction with nucleic acids. For example, the spectral properties of related benzothiazolium compounds have been investigated, revealing their potential as probes for nucleic acid detection (I. Valyukh et al., 2002).

Solar Cell Applications

Unsymmetrical benzothiazole squaraine sensitizers related to this compound demonstrate potential in solar cell applications. They exhibit intense and wide absorption bands in the red/NIR wavelength region, useful in dye-sensitized solar cells (Sanghoon Kim et al., 2010).

Microbial Activity

Various armed heterocyclic derivatives of benzothiazolylidene have been synthesized and their antimicrobial activities evaluated. These compounds showed promising bioactivity, underlining their potential in developing new antimicrobial agents (T. Hadda et al., 2014).

Eigenschaften

Molekularformel |

C11H8N2O2S |

|---|---|

Molekulargewicht |

232.26 g/mol |

IUPAC-Name |

methyl (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyanoacetate |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)7(6-12)10-13-8-4-2-3-5-9(8)16-10/h2-5,13H,1H3/b10-7+ |

InChI-Schlüssel |

SEIUOPPGQAMYGB-JXMROGBWSA-N |

Isomerische SMILES |

COC(=O)/C(=C/1\NC2=CC=CC=C2S1)/C#N |

SMILES |

COC(=O)C(=C1NC2=CC=CC=C2S1)C#N |

Kanonische SMILES |

COC(=O)C(=C1NC2=CC=CC=C2S1)C#N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1233535.png)

![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)

![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)

![(2S,3S)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1233546.png)

![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)

![3-[3-(4-isopropylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B1233550.png)

![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)